2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

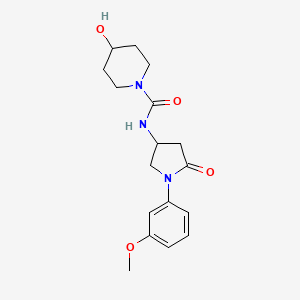

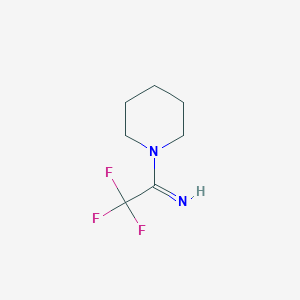

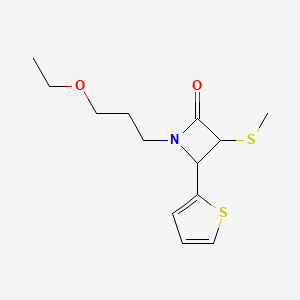

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine is a chemical compound with the CAS Number: 352209-76-8 . It has a molecular weight of 180.17 . The compound is in liquid form .

Molecular Structure Analysis

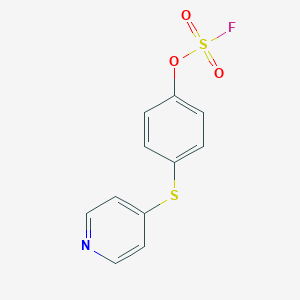

The Inchi Code for 2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine is 1S/C7H11F3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine is a liquid . It has a refractive index of n20/D 1.4171 and a density of 1.226 g/mL at 25 °C .Scientific Research Applications

Catalysis and Organic Synthesis

Sulfonamides as Terminators in Cyclisations : Trifluoromethanesulfonic acid is used to catalyze 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines, showing the potential of using sulfonamides to terminate cationic cascades for polycyclic system formation (Haskins & Knight, 2002).

Glycosyl Triflates Formation : The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride activates thioglycosides to form glycosyl triflates, showcasing an efficient method for diverse glycosidic linkage formation (Crich & Smith, 2001).

Solvent and Material Science

Influence on Solvent Properties : The presence of trifluoromethyl groups in solvents like 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol affects their hydrogen-bond donor ability and Brønsted acidity, which in turn influences their effectiveness as solvents in various organic reactions (Vuluga et al., 2011).

Ionic Liquids for Li-ion Batteries : Piperidinium-based ionic liquids, such as 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, have been explored for their utility as co-solvents in lithium-ion batteries, highlighting their role in enhancing conductivity and battery performance (Kim, Cho, & Shin, 2013).

Chemical Synthesis and Reactivity

- Cyclobutene Synthesis : The use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides for the [2+2] cycloaddition reaction of alkynes demonstrates a metal-free method for synthesizing substituted cyclobutenes at room temperature, showcasing the reactivity of trifluoromethyl-substituted compounds (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Analysis and Theoretical Studies

- Palladium-Catalyzed Aminotrifluoromethoxylation : A method for the catalytic trifluoromethoxylation of unactivated alkenes to obtain 3-OCF3 substituted piperidines, providing insights into the mechanisms of C-OCF3 bond formation and highlighting the versatility of palladium catalysis in introducing trifluoromethyl groups into organic molecules (Chen, Chen, & Liu, 2015).

Mechanism of Action

Target of Action

Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .

Biochemical Pathways

Related compounds have been used in the synthesis of photoactive a-mannosides and mannosyl peptides .

properties

IUPAC Name |

2,2,2-trifluoro-1-piperidin-1-ylethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYJYHWYZNJGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)

![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)

![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)